3-Phenylazetidine-3-carbonitrile
Overview
Description
3-Phenylazetidine-3-carbonitrile: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It features a four-membered azetidine ring with a phenyl group and a nitrile group attached to the third carbon atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyleneimine under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the azetidine ring, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of azetidine amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry: 3-Phenylazetidine-3-carbonitrile is used as a building block in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The nitrile group and the azetidine ring play crucial roles in binding to the active sites of target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the phenyl and nitrile groups.
3-Phenylazetidine: Similar to 3-Phenylazetidine-3-carbonitrile but lacks the nitrile group.
3-Cyanoazetidine: Contains the nitrile group but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and nitrile groups, which confer distinct reactivity and binding properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
IUPAC Name |
3-phenylazetidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDGDXRNTOXTDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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